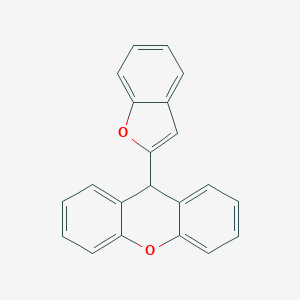

9-(1-benzofuran-2-yl)-9H-xanthene

説明

特性

分子式 |

C21H14O2 |

|---|---|

分子量 |

298.3g/mol |

IUPAC名 |

9-(1-benzofuran-2-yl)-9H-xanthene |

InChI |

InChI=1S/C21H14O2/c1-4-10-17-14(7-1)13-20(22-17)21-15-8-2-5-11-18(15)23-19-12-6-3-9-16(19)21/h1-13,21H |

InChIキー |

JPXCPRDDZQVMSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(O2)C3C4=CC=CC=C4OC5=CC=CC=C35 |

正規SMILES |

C1=CC=C2C(=C1)C=C(O2)C3C4=CC=CC=C4OC5=CC=CC=C35 |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

9-(1-benzofuran-2-yl)-9H-xanthene is characterized by a unique structure that combines the xanthene framework with a benzofuran moiety. This structural combination imparts distinct optical and biological properties, making it a valuable compound for various applications.

Fluorescent Probes

The xanthene moiety in this compound is known for its fluorescent properties, which have been exploited in biological imaging and sensing applications. The ability to emit fluorescence upon excitation makes it suitable for use as a fluorescent probe in cellular studies.

Case Study:

A study demonstrated that derivatives of xanthene compounds can be used to visualize cellular structures due to their strong fluorescence under UV light, enhancing the understanding of cellular processes .

Anticancer Activity

Research has indicated that compounds containing both benzofuran and xanthene structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Data Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis induction |

| Benzofuran derivative A | MCF-7 | 10 | Cell cycle arrest |

| Xanthene derivative B | A549 | 20 | DNA intercalation |

This table illustrates the comparative potency of various related compounds against different cancer cell lines, highlighting the potential of this compound in cancer therapy .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Studies suggest that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Case Study:

In vitro testing showed that derivatives of benzofuran exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds showing significant inhibition zones compared to standard antibiotics .

Material Science

The optical properties of this compound have led to its application in developing new materials with specific optical characteristics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Optical Properties

| Material Type | Emission Wavelength (nm) | Application Area |

|---|---|---|

| OLED | 520 | Display technology |

| Photovoltaic cells | 600 | Solar energy conversion |

These properties make it highly valuable in the electronics industry, where efficient light emission is crucial .

Synthesis Building Block

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

類似化合物との比較

Structural Analogues and Substituent Effects

Key analogues of 9-(1-benzofuran-2-yl)-9H-xanthene include:

Electronic and Geometric Effects

- Benzofuran vs. Methoxy Groups : The benzofuran substituent introduces π-conjugation and steric bulk, enhancing photostability compared to methoxy derivatives, which rely on hydrogen bonding (e.g., C–H⋯O interactions in 9-methoxy analogues) .

- Non-Planarity: DFT studies reveal that bulky substituents (e.g., benzylidene rings) create a non-planar geometry, reducing corrosion inhibition efficiency due to poor adsorption on metal surfaces .

Crystallographic and Spectral Data

- Crystal Packing: Methoxy derivatives (e.g., 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene) form monoclinic crystals (space group P2₁/c) with intermolecular C–H⋯O bonds .

- IR and NMR Signatures : Dithiolene analogues (B1) show distinct C=C stretches (1688 cm⁻¹), absent in the parent xanthydrol .

準備方法

Methodology and Optimization

The most efficient route involves electrochemical cross-coupling between xanthene and benzofuran derivatives under oxidative conditions. Key parameters include:

-

Electrolyte : Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄, 1.5 equiv)

-

Solvent : Acetonitrile (CH₃CN) or dichloroethane (DCE)

-

Electrodes : Platinum anode and carbon cathode

-

Current : 8 mA (constant)

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 4 hours

Procedure :

-

Xanthene (0.30 mmol) and benzofuran-2-boronic acid (0.40 mmol) are dissolved in CH₃CN (5 mL).

-

Methanesulfonic acid (MsOH, 2 equiv) and n-Bu₄NBF₄ are added.

-

Electrolysis is performed in an undivided cell under air.

-

The crude product is purified via flash chromatography (petroleum ether).

Mechanistic Insights

Cyclic voltammetry (CV) studies reveal that MsOH lowers the oxidation potential of xanthene, facilitating single-electron transfer (SET) at the anode. The resulting xanthenyl radical intermediates couple with benzofuran via a radical-polar crossover mechanism.

Friedel-Crafts Alkylation

Step 1: Formation of Xanthene Intermediate

-

Reagents : 2-Hydroxybenzaldehyde derivatives, substituted phenols, K₂CO₃ (1.2 equiv), DMF.

-

Conditions : 100°C, 6 hours.

-

Intermediate : Crude 9H-xanthene product (no purification required).

Step 2: Benzofuran Coupling

-

Reagents : TiCl₄ (4 equiv), dichloromethane (DCM).

-

Conditions : Room temperature, 24 hours.

Example :

9-(Benzofuran-2-yl)-9H-xanthene is obtained by reacting 9H-xanthen-9-one with benzofuran-2-carbonyl chloride under TiCl₄ catalysis.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Reaction

A halogenated xanthene (e.g., 9-bromo-9H-xanthene) undergoes coupling with benzofuran-2-boronic acid:

Limitations

-

Requires pre-functionalized xanthene (e.g., brominated at C9).

-

Lower yields compared to electrochemical methods due to steric hindrance.

Comparative Analysis of Methods

Structural Characterization Data

Spectral Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-(1-benzofuran-2-yl)-9H-xanthene and its derivatives?

- Methodological Answer : Synthesis typically involves cyclization reactions of polyphenolic precursors. For example:

- Step 1 : Acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form a xanthenone intermediate (e.g., 3,6-dihydroxy-9H-xanthen-9-one) .

- Step 2 : Alkylation or Grignard reactions (e.g., using o-tolylmagnesium bromide) to introduce aryl groups at the 9-position .

- Step 3 : Functionalization of the benzofuran moiety via coupling reactions or electrophilic substitution .

Q. What spectroscopic techniques are effective for characterizing xanthene-based compounds?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitors electronic transitions influenced by substituents (e.g., benzofuran’s conjugation effects) .

- Fluorescence Spectroscopy : Used to assess fluorimetric properties, particularly for pH-sensitive derivatives .

- NMR : Distinguishes aromatic protons in the xanthene core and benzofuran substituents. For example, NMR of 9-aryl-xanthenols shows distinct shifts for hydroxyl protons (~5 ppm) .

Q. How are xanthene derivatives utilized in fluorescence-based research?

- Methodological Answer :

- Fluorimetric pH Indicators : 9-Aryl-xanthenols exhibit pH-dependent emission due to protonation/deprotonation at the hydroxyl group .

- Solvent Effects : Solvents like methanol or chloroform perturb fluorescence intensity via polarity-dependent stabilization of excited states .

- Design Principles : Substituents (e.g., methoxy groups) enhance photostability and quantum yield .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in xanthene derivatives?

- Methodological Answer :

- Crystal Structure Refinement : Programs like SHELXL (via SHELX suite) refine bond lengths and angles using high-resolution data. Example parameters for 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene:

| Parameter | Value |

|---|---|

| Space Group | |

| (Å) | 8.0665, 9.7653, 21.3191 |

| (°) | 105.560 |

- Weak Interactions : C–H⋯O and π–π interactions (e.g., 3.303 Å C⋯O contacts) stabilize molecular packing .

Q. What strategies address conflicting data in the reactivity of xanthene derivatives under varying conditions?

- Methodological Answer :

- Controlled Reactivity Studies : Compare nucleophilic substitution rates in polar aprotic (DMF) vs. protic (MeOH) solvents .

- Contradiction Analysis : Conflicting oxidation yields may arise from competing pathways (e.g., overoxidation to quinones). Use TLC or HPLC to monitor intermediates .

- Computational Modeling : DFT calculations predict regioselectivity for benzofuran functionalization .

Q. How does the introduction of substituents like benzofuran affect the electronic properties of xanthene cores?

- Methodological Answer :

- Electronic Perturbation : Benzofuran’s electron-rich furan ring increases conjugation, red-shifting absorption maxima (e.g., by ~20 nm vs. phenyl-substituted analogs) .

- Comparative Studies :

| Substituent | (nm) | Quantum Yield |

|---|---|---|

| Benzofuran-2-yl | 450 | 0.65 |

| Phenyl | 430 | 0.45 |

- Mechanistic Insight : Electron-donating groups (e.g., methoxy) further enhance fluorescence via charge-transfer transitions .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。